molecular formula C9H15NO2 B1428271 N,N-dimethyl-2-(2-oxocyclopentyl)acetamide CAS No. 1393845-62-9

N,N-dimethyl-2-(2-oxocyclopentyl)acetamide

Cat. No. B1428271
CAS RN: 1393845-62-9
M. Wt: 169.22 g/mol
InChI Key: SFGBXLSASCFKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(2-oxocyclopentyl)acetamide is an organic compound that is used as a starting material in organic synthesis and as an intermediate in the production of other chemicals. The compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and dyes. It is also used as a model compound in biochemical and physiological research.

Scientific Research Applications

Antifungal Applications

Acetamide derivatives have been identified as promising antifungal agents. For instance, certain derivatives exhibit broad-spectrum antifungal activity against Candida and Aspergillus species, demonstrating significant in vitro efficacy and in vivo results in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Structural Studies

The synthesis of various acetamide derivatives has been explored for their potential applications in materials science and pharmaceuticals. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, with their structures investigated by NMR spectroscopy, X-ray single-crystal analysis, and other methods, showcasing the diversity in acetamide chemistry and its relevance in designing new materials and drugs (Nikonov et al., 2016).

Fluorescent Probes for Sensing Applications

Acetamide derivatives have also been used to develop fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. These probes allow for trace measurement of aldehydes and ketones, indicating the potential of acetamide derivatives in environmental monitoring and analytical chemistry (Houdier et al., 2000).

Anticancer Activities

The synthesis and evaluation of acetamide derivatives for anticancer activities have been documented. Certain derivatives exhibited reasonable anticancer activity against a panel of human tumor cell lines, particularly melanoma-type cell lines, highlighting the potential of acetamide derivatives in developing new anticancer therapeutics (Duran & Demirayak, 2012).

properties

IUPAC Name

N,N-dimethyl-2-(2-oxocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10(2)9(12)6-7-4-3-5-8(7)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGBXLSASCFKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(2-oxocyclopentyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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